Product packaging for 4-(1-Butylpiperidin-4-YL)phenol(Cat. No.:CAS No. 778563-16-9)

4-(1-Butylpiperidin-4-YL)phenol

Cat. No.: B14232712
CAS No.: 778563-16-9
M. Wt: 233.35 g/mol
InChI Key: CEDPZHCTMFYNJD-UHFFFAOYSA-N
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Description

4-(1-Butylpiperidin-4-YL)phenol is an advanced chemical intermediate of significant interest in medicinal chemistry and materials science. This compound features a phenolic hydroxyl group linked to a N-butylpiperidine moiety, a structural motif present in various bioactive molecules and functional materials . The phenol group serves as a versatile handle for further synthetic derivatization, enabling access to a diverse array of complex structures . The piperidine ring is a common pharmacophore in drug discovery, while the tert-butyl-like group in the structure can enhance stability and influence lipophilicity . Primary Research Applications: • Medicinal Chemistry: This compound serves as a key precursor in the design and synthesis of potential therapeutic agents. The molecular scaffold is particularly relevant for developing central nervous system (CNS) active compounds, receptor modulators, and enzyme inhibitors . • Material Science: It can be utilized in the development of novel phenolic antioxidants and stabilizers for polymers and other industrial materials. The structural features may contribute to radical-scavenging activity, helping to inhibit oxidation processes . • Chemical Biology: Researchers employ this and similar compounds as molecular tools or fragments in bioconjugation and probe development, leveraging the reactive phenol group . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO B14232712 4-(1-Butylpiperidin-4-YL)phenol CAS No. 778563-16-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

778563-16-9

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-(1-butylpiperidin-4-yl)phenol

InChI

InChI=1S/C15H23NO/c1-2-3-10-16-11-8-14(9-12-16)13-4-6-15(17)7-5-13/h4-7,14,17H,2-3,8-12H2,1H3

InChI Key

CEDPZHCTMFYNJD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(CC1)C2=CC=C(C=C2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 1 Butylpiperidin 4 Yl Phenol and Its Derivatives

Strategies for the Chemical Synthesis of 4-(1-Butylpiperidin-4-YL)phenol

The construction of this compound can be achieved through several strategic synthetic pathways, primarily involving the connection of phenolic and piperidine (B6355638) precursors or through functionalization of a pre-formed scaffold.

Synthetic Routes from Phenolic and Piperidine Precursors

A common and direct approach to synthesizing this compound involves the reductive amination of a phenolic precursor with a piperidine derivative. For instance, the reaction of 4-hydroxybenzaldehyde (B117250) with 4-piperidinemethanol (B45690) under reducing conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using sodium borohydride (B1222165) (NaBH₄), can yield the desired product. nih.gov

Another strategy involves the initial synthesis of a piperidine-containing phenol (B47542), which is then further modified. For example, 4-hydroxyphenyl-substituted ketones can react with tetracyanoethylene (B109619) to form 4-oxobutane-1,1,2,2-tetracarbonitriles, which serve as versatile intermediates. rsc.org

The following table summarizes a representative synthetic route:

Precursor 1Precursor 2Reagents/ConditionsProductReference
4-Hydroxybenzaldehyde4-PiperidinemethanolMethanol, H₂/Pd/C or NaBH₄4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)phenol nih.gov
Hydroquinone (B1673460)Chloroacetic chloride, then butyl bromideSolvent-free, then hydrolysis4-Butoxy phenol google.com

N-Alkylation and Phenolic Functionalization Approaches

N-alkylation of a piperidine nitrogen is a fundamental transformation in the synthesis of derivatives. smolecule.comchemrxiv.org This can be achieved by reacting a piperidine-containing compound with an alkyl halide, such as butyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). researchgate.net The slow addition of the alkyl halide can help favor monoalkylation. researchgate.net

Palladium-catalyzed N-alkylation reactions have also emerged as efficient methods, offering high selectivity under mild conditions. chemrxiv.org These reactions can utilize alcohols as alkylating agents through a "borrowing hydrogen" methodology, which is an environmentally friendly approach. chemrxiv.org

Phenolic functionalization can be achieved through various reactions. For instance, the hydroxyl group can be etherified. A one-pot method for producing hydroxy-substituted phenolic ethers involves the oxidation of a 4-hydroxy-substituted benzaldehyde (B42025) or acetophenone (B1666503) in the presence of an oxidant like ammonium (B1175870) peroxydisulfate (B1198043) and an alcohol in the presence of an acid catalyst. core.ac.uk

Methodologies for Structural Diversification and Analog Preparation

The development of new derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and identifying compounds with improved pharmacological profiles.

Application of Cross-Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of molecular scaffolds. mdpi.com The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent in medicinal chemistry for this purpose. mdpi.com

For example, the phenolic hydroxyl group of this compound can be converted to a more reactive group, such as a triflate or a nonaflate, to serve as an electrophile in cross-coupling reactions. nih.gov This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the phenolic position. Metal-free oxidative cross-coupling of phenols with other nucleophiles, mediated by a sulfoxide, has also been reported as a method to form biaryl structures. soton.ac.uk

The following table illustrates the application of cross-coupling reactions:

Reaction TypeElectrophileNucleophileCatalyst/ConditionsProduct TypeReference
Suzuki-MiyauraAryl halide/triflateOrganoboron reagentPalladium catalyst, baseBiaryl derivative mdpi.com
Buchwald-HartwigAryl halide/triflateAminePalladium catalyst, baseAryl amine derivative mdpi.com
Metal-free Oxidative CouplingPhenolArene/PhenolSulfoxide, TFAABiaryl derivative soton.ac.uk

Scaffold Hybridization and Rational Design Strategies

Scaffold hybridization involves combining pharmacophoric elements from different known active compounds to create a new hybrid molecule with potentially enhanced or novel activity. acs.org In the context of this compound, the piperidine and phenol moieties can be linked to other pharmacophores.

Rational design strategies often leverage computational modeling and an understanding of the target's binding site to guide the synthesis of new analogs. For instance, modifying the linker between the piperidine and phenyl rings, or introducing substituents on either ring, can be guided by the desire to optimize interactions with a specific biological target. Studies on related piperidine derivatives have shown that the nature of the linker and substituents can significantly influence receptor binding affinity and selectivity. acs.org

Analytical Characterization of Synthetic Intermediates and Final Compounds

The unambiguous identification and purity assessment of synthetic intermediates and final products are critical. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of protons. For this compound, characteristic signals would include those for the aromatic protons, the protons on the piperidine ring, and the protons of the butyl group.

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS):

Determines the molecular weight of the compound and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) is a common technique for this class of compounds.

Infrared (IR) Spectroscopy:

Identifies the presence of specific functional groups. For example, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the phenolic hydroxyl group, while C-N stretching would appear around 1100 cm⁻¹.

Chromatography:

Thin-Layer Chromatography (TLC): Used to monitor the progress of reactions and for preliminary purity assessment.

Column Chromatography: A standard technique for the purification of synthetic products.

High-Performance Liquid Chromatography (HPLC): Provides a more accurate determination of purity.

Inverse Gas Chromatography (IGC): Can be used to study the thermodynamic properties of related liquid crystal compounds. nih.gov

X-ray Crystallography:

Provides definitive information about the three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and conformation. Studies on similar piperidine-containing phenols have confirmed the chair conformation of the piperidine ring. nih.gov

The following table summarizes the key analytical techniques and their applications:

TechniqueInformation Obtained
¹H NMRProton environment and connectivity
¹³C NMRCarbon skeleton
Mass SpectrometryMolecular weight and fragmentation
IR SpectroscopyPresence of functional groups
Chromatography (TLC, Column, HPLC)Reaction monitoring and purification
X-ray Crystallography3D molecular structure

Structure Activity Relationship Sar and Design Principles for 4 1 Butylpiperidin 4 Yl Phenol Derivatives

Systematic Exploration of Substituent Effects on the Piperidine (B6355638) Moiety

The piperidine ring is a fundamental component in many pharmaceuticals, and its substitution pattern critically influences the physicochemical properties and biological activity of a molecule. researchgate.netnih.gov For derivatives of 4-(1-Butylpiperidin-4-YL)phenol, modifications to the piperidine moiety can significantly alter target affinity, selectivity, and pharmacokinetic profiles.

Research into various piperidine-containing scaffolds has shown that the position, size, and nature of substituents are key determinants of potency. For instance, in studies on related 4-phenylpiperidine (B165713) derivatives, placing substituents at the 4-position of the piperidine ring was found to be particularly advantageous for certain biological targets. acs.org The introduction of a methyl group at the 3- or 4-position of the piperidine ring has been shown to enhance the anticancer properties of some sulfonamides. ajchem-a.com Conversely, replacing a specific 1,3-disubstituted piperidine with a symmetric one can lead to a marked decrease in activity, highlighting the importance of specific substitution patterns for optimal target engagement. researchgate.net

The introduction of functional groups can also modulate activity. For example, adding a hydroxyl group to the piperidine ring has been observed to increase the inhibitory effect of certain compounds on monoamine oxidase (MAO). acs.org The stereochemistry of these substituents is also crucial, as chiral centers on the piperidine ring can lead to significant differences in biological activity and aqueous solubility. researchgate.net

Interactive Table: Effect of Piperidine Moiety Substitution on Biological Activity

Compound Derivative Piperidine Modification Observed Effect on Activity Reference Principle
Derivative A Addition of a methyl group at the 3-position Potential increase in potency ajchem-a.com
Derivative B Addition of a hydroxyl group at the 4-position Potential increase in inhibitory action acs.org
Derivative C Replacement of 1,3-disubstitution with a symmetric 1,4-disubstitution Potential decrease in potency researchgate.net

Note: This table is illustrative, based on established principles for piperidine-containing compounds, and shows potential outcomes for derivatives of this compound.

Investigation of Modifications to the Phenol (B47542) Ring for Modulating Activity

The phenol ring in this compound is another critical site for modification to modulate biological activity. The hydroxyl group of the phenol can act as a key hydrogen bond donor or acceptor in interactions with a biological target. mdpi.com Altering the electronic properties and steric profile of this ring through substitution can fine-tune these interactions.

The functionalization of phenols is a common strategy to enhance bioactivity. nih.gov Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy (B1213986), alkyl) can influence the pKa of the phenolic hydroxyl group, thereby affecting its ionization state and hydrogen bonding capacity at physiological pH. nih.govmdpi.com For example, adding methoxy or hydroxyl groups to the aromatic ring of resveratrol, a natural phenol, has been shown to enhance its biological effects. nih.gov

Furthermore, the position of these substituents is vital. Ortho-, meta-, and para-substitutions can lead to different steric and electronic environments, which in turn dictate the molecule's preferred conformation and binding orientation within a target's active site. mdpi.com In some cases, replacing the phenol ring with other heterocyclic rings (a practice known as ring replacement or scaffold hopping) can lead to significant improvements in biological activity by exploring new binding interactions or improving physicochemical properties. nih.gov

Interactive Table: Influence of Phenol Ring Modifications on Potential Activity

Compound Derivative Phenol Ring Modification Potential Effect Reference Principle
Derivative E Addition of a methoxy group para to the hydroxyl May enhance bioavailability and activity nih.gov
Derivative F Addition of a chlorine atom ortho to the hydroxyl Alters electronic properties and hydrogen bonding capacity mdpi.com
Derivative G Replacement of phenol with a bioisosteric heterocycle Potential for improved activity and properties nih.gov

Note: This table is illustrative, based on general principles of phenol modification in medicinal chemistry, and suggests potential outcomes for derivatives of this compound.

Role of Linker Length and Composition in Ligand-Target Interactions

In the structure of this compound, the N-butyl group on the piperidine ring can be considered a linker that connects the core piperidine-phenol scaffold to a region of chemical space. The length and composition of this linker are critical for correctly orienting the ligand within the binding site of a target protein to achieve optimal interaction.

Studies on bivalent ligands and Proteolysis Targeting Chimeras (PROTACs) have extensively demonstrated that linker length is a crucial parameter for biological efficacy. nih.govnih.gov A linker that is too short may introduce strain and prevent the ligand from reaching its optimal binding conformation. harvard.edu Conversely, a linker that is too long may be entropically penalized, leading to weaker binding. harvard.edu There is often an optimal linker length that maximizes the effective molarity and allows for the most favorable interaction between the ligand and its target. nih.gov For instance, a systematic study of PROTACs targeting the estrogen receptor found that a 16-atom chain length was optimal for efficacy. nih.gov

The composition of the linker is also a key factor. Introducing rigidity (e.g., double bonds, rings) or flexibility (e.g., oligo-ethylene glycol units) can influence the conformational freedom of the molecule. harvard.edu The inclusion of heteroatoms can create additional hydrogen bonding opportunities with the target. The N-butyl group in the parent compound provides a degree of hydrophobic interaction and flexibility. Systematically varying this linker, for example, by synthesizing N-ethyl, N-propyl, N-pentyl, and N-hexyl analogues, would allow for the determination of the optimal length for a specific biological target.

Interactive Table: Effect of N-Alkyl Linker Length on Predicted Ligand-Target Binding

Compound Derivative Linker Modification (N-Alkyl Chain) Predicted Outcome Reference Principle
Derivative I N-Ethyl (shorter) Potential for strained, lower-affinity binding harvard.edu
Derivative J N-Butyl (parent) Serves as a reference point for activity -
Derivative K N-Pentyl (longer) Potential for increased or decreased affinity depending on target topology nih.govnih.gov

Note: This table is illustrative and based on established principles regarding linker optimization. The optimal length is target-dependent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. daneshyari.com For derivatives of this compound, QSAR can be a powerful tool for predictive design, helping to prioritize which new analogues to synthesize.

The QSAR process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., logP, pKa), electronic properties (e.g., atomic charges, dipole moment), and topological or 3D features (e.g., molecular shape, surface area). daneshyari.comgu.se

Once the descriptors are calculated, statistical methods such as Partial Least Squares (PLS) or machine learning algorithms like artificial neural networks are used to build a model that relates the descriptors to the observed biological activity. daneshyari.com A robust QSAR model, once validated with an external test set of compounds, can be used to predict the activity of virtual, not-yet-synthesized derivatives. nih.gov This allows chemists to screen large virtual libraries and focus synthetic efforts on candidates with the highest predicted potency, saving time and resources. For flexible molecules like piperidine derivatives, methods like 4D-QSAR, which account for conformational flexibility and alignment, can be particularly useful. nih.gov

Interactive Table: Common Descriptors Used in QSAR Models for Similar Scaffolds

Descriptor Class Example Descriptors Relevance Reference Principle
Physicochemical LogP (lipophilicity), Molar Refractivity (MR) Relate to membrane permeability and transport nih.gov
Electronic Dipole Moment, Partial Atomic Charges Describe potential for electrostatic and polar interactions gu.se
Topological Wiener Index, Kappa Shape Indices Quantify molecular size, shape, and branching daneshyari.com

Note: This table lists examples of descriptor types commonly employed in QSAR studies to build predictive models for drug candidates.

Mechanistic and Functional Studies of 4 1 Butylpiperidin 4 Yl Phenol Derivatives in Vitro

Receptor Binding Affinity and Ligand Selectivity Profiling via Radioligand Competition Assays

Radioligand competition assays are a cornerstone of in vitro pharmacology, utilized to determine the affinity of a test compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is allowed to bind. A non-radiolabeled test compound is then introduced at varying concentrations to displace the radiolabeled ligand. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50, which can then be used to calculate the binding affinity constant (Ki).

While specific Ki values for 4-(1-Butylpiperidin-4-YL)phenol are not available in the reviewed literature, studies on analogous piperidine (B6355638) derivatives reveal significant affinity for dopamine (B1211576) and serotonin (B10506) receptors. For instance, modifications of the core piperidine structure have yielded compounds with high affinity for dopamine D2 and D3 receptors, as well as various serotonin receptor subtypes.

A study on a series of 4-phenylpiperidine (B165713) and 4-phenylpiperazine derivatives demonstrated competitive binding to the dopamine D2 receptor. nih.gov One such derivative, pridopidine (B1678097), exhibited low-affinity competitive binding to the D2 receptor in vitro. nih.gov In another example, the N-substituted piperidine derivative, ACP-103, displayed high affinity for the human 5-HT2A receptor, competitively antagonizing the binding of [3H]ketanserin with a mean pKi of 9.3 in membranes and 9.70 in whole cells. nih.govresearchgate.net This compound showed lesser affinity for the 5-HT2C receptor (mean pKi of 8.80 in membranes and 8.00 in whole cells) and lacked significant affinity for 5-HT2B and dopamine D2 receptors. nih.govresearchgate.net

The binding affinities of several N-substituted piperidine and piperazine (B1678402) derivatives at dopamine and serotonin receptors are summarized in the table below.

Compound/DerivativeReceptorRadioligandKi (nM)Reference
PridopidineDopamine D2[3H]Spiperone~150 nih.gov
ACP-1035-HT2A[3H]Ketanserin~0.5 nih.govresearchgate.net
ACP-1035-HT2C[3H]Mesulergine~16 nih.govresearchgate.net
R-22Dopamine D3[3H]Spiperone1 nih.gov
R-22Dopamine D2[3H]Spiperone~400 nih.gov
LS-3-134Dopamine D3[3H]Spiperone0.17 mdpi.com
LS-3-134Dopamine D2[3H]Spiperone>25 mdpi.com

Functional Characterization at Dopamine Receptors

Functional assays are employed to determine not just if a compound binds to a receptor, but also the nature of the cellular response it elicits upon binding. This can range from agonism (activating the receptor) to antagonism (blocking the receptor) or even inverse agonism (promoting an inactive state of the receptor).

Agonistic and Antagonistic Activity Assessment

Derivatives of this compound have been evaluated for their functional effects at dopamine receptors. For example, the modification of a partial dopamine D2 agonist, 3-(1-benzylpiperidin-4-yl)phenol, led to the development of a series of functional D2 antagonists. nih.gov A notable example from this series, pridopidine, was found to lack intrinsic activity at the D2 receptor, acting as a functional antagonist. nih.gov Its unique "dopaminergic stabilizer" characteristics are thought to arise from its fast-off kinetics and state-dependent antagonism. nih.gov

In contrast, other piperidine-based compounds have been designed as D3 receptor antagonists or partial agonists. nih.gov Studies on a series of eticlopride-based bitopic ligands, which share a piperidine-like pyrrolidine (B122466) core, revealed that all tested analogues were antagonists or very weak partial agonists at D2 and D3 receptors. nih.gov

G-Protein Coupling and Beta-Arrestin Recruitment Studies

The functional response of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, is mediated through two primary pathways: G-protein signaling and β-arrestin recruitment. Assays that measure these downstream events provide a more nuanced understanding of a ligand's functional selectivity or "biased agonism."

While specific data on G-protein coupling and β-arrestin recruitment for this compound derivatives are not extensively detailed in the available literature, the development of D3 receptor partial agonists like LS-3-134, which demonstrated 35% of maximum efficacy in an adenylyl cyclase inhibition assay, points to modulation of G-protein signaling pathways. mdpi.com The concept of ligand-dependent structural variations in the D3 receptor suggests that different analogs can stabilize unique receptor conformations, leading to varied functional outcomes. mdpi.com

Functional Characterization at Serotonin Receptors

Similar to dopamine receptors, the functional activity of piperidine derivatives at serotonin receptors is a key area of investigation.

Agonistic and Antagonistic Activity Assessment

A prominent example of a piperidine derivative with potent functional activity at serotonin receptors is ACP-103. This compound was identified as a potent 5-HT2A receptor inverse agonist, with a mean pIC50 of 8.7 in a cell-based functional assay (Receptor Selection and Amplification Technology, R-SAT). nih.govresearchgate.net It also displayed inverse agonist activity at the 5-HT2C receptor, albeit with lower potency (mean pIC50 of 7.1). nih.govresearchgate.net Importantly, ACP-103 lacked functional activity at 5-HT2B receptors. nih.govresearchgate.net

The functional activities of selected piperidine derivatives at serotonin receptors are presented in the table below.

Compound/DerivativeReceptorFunctional AssayActivitypIC50 / EC50Reference
ACP-1035-HT2AR-SATInverse Agonist8.7 nih.govresearchgate.net
ACP-1035-HT2CR-SATInverse Agonist7.1 nih.govresearchgate.net

Enzymatic Inhibition Assays (e.g., Sphingosine Kinase 1)

Beyond receptor-mediated activities, small molecules can also exert their effects by inhibiting enzymes. Sphingosine kinases (SphK1 and SphK2) are enzymes that catalyze the formation of the signaling lipid sphingosine-1-phosphate (S1P). nih.gov Inhibition of these kinases has emerged as a therapeutic strategy in various diseases. nih.govresearchgate.net

Enzymatic inhibition assays for SphK typically measure the reduction in the formation of S1P in the presence of an inhibitor. nih.gov While there are no specific reports of this compound or its close derivatives being evaluated as SphK inhibitors in the reviewed literature, the general principles of SphK inhibition assays are well-established. nih.govnih.govresearchgate.net These assays are crucial for identifying and characterizing novel inhibitors. nih.gov The search for SphK inhibitors has led to the discovery of compounds with various structural scaffolds, such as modified quinoline-5,8-diones. nih.govresearchgate.net

Given the structural features of this compound, its potential to interact with enzymatic targets like SphK remains an open area for future investigation.

Investigation of Antimalarial Activity in Parasite Models

Research into novel therapeutic agents for malaria has identified 1,4-disubstituted piperidine derivatives as a promising class of compounds. Studies have demonstrated that molecules incorporating a piperidine ring can exhibit significant and selective activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In an effort to develop new, cost-effective antimalarial compounds, a library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated for its efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. The cytotoxicity of these compounds was also assessed using Human Umbilical Vein Endothelial Cells (HUVEC).

The findings revealed that several derivatives possess potent antimalarial activity, with inhibitory concentrations (IC₅₀) in the nanomolar range. Notably, certain compounds showed efficacy against the chloroquine-resistant W2 strain that was superior to chloroquine (B1663885) itself. For instance, compound 12a registered an IC₅₀ of 11.06 nM against the W2 strain, and compound 13b had an IC₅₀ of 13.30 nM against the same strain. Against the 3D7 strain, compound 13b was particularly active with an IC₅₀ of 4.19 nM. The selectivity of these compounds varied, with selectivity indexes (SI) reaching up to 26 for compound 13b against the 3D7 strain.

Table 1: Antimalarial Activity of Selected Piperidine Derivatives

CompoundIC₅₀ 3D7 (nM)IC₅₀ W2 (nM)CC₅₀ HUVEC (µM)Selectivity Index (SI) vs. W2
6b17.42ND>100ND
12aND11.06>100>9041
12d13.64ND>100ND
13b4.1913.300.0523.9
14d14.85ND>100ND
Chloroquine22.38134.12>100>745

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. ND: Not Determined. Data sourced from a study on 1,4-disubstituted piperidine derivatives.

Evaluation of Antiviral Activity (e.g., Influenza Hemagglutinin Interactions)

The influenza virus hemagglutinin (HA) protein is a critical component for viral entry into host cells, making it a key target for antiviral drug development. Derivatives containing a 4-tert-butylphenyl moiety, structurally related to this compound, have been investigated as HA-mediated fusion inhibitors.

The rationale for this focus stems from the known activity of compounds like tert-butyl hydroquinone (B1673460) (TBHQ), which inhibits the conformational changes in HA required for membrane fusion. By combining the 4-tert-butylphenyl group of TBHQ with other scaffolds, researchers have designed new analogues aimed at enhancing antiviral potency. In silico docking studies suggest that the tert-butyl group engages in hydrophobic interactions within a binding pocket in the HA stem region, which may contribute to the antiviral effect. This pocket is located in a conserved region between the HA1 and HA2 subunits.

One study identified a class of 4-tert-butylphenyl-substituted spirothiazolidinones with specific activity against the influenza A/H3N2 virus. Compound 2c from this series, which features methyl substitutions on the spiro ring, demonstrated a half-maximal effective concentration (EC₅₀) of 1.3 µM and a selectivity index of 30. Resistance and computational studies indicate that its binding site overlaps with that of other known fusion inhibitors in the HA stem. The sensitivity of antiviral activity to small chemical changes is high, underscoring the importance of precise structural design for effective HA inhibition.

Table 2: Antiviral Activity of a Selected HA Inhibitor

CompoundTarget VirusEC₅₀ (µM)Selectivity Index (SI)Proposed Mechanism
Compound 2cInfluenza A/H3N21.330HA-mediated fusion inhibition

EC₅₀: Half-maximal effective concentration. Data sourced from a study on spirothiazolidinone derivatives.

Analysis of Protein Degradation Modulation via Ligand-Target Interactions (e.g., Cereblon Binding)

Targeted protein degradation has emerged as a significant therapeutic strategy, often utilizing bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). These molecules work by recruiting an E3 ubiquitin ligase to a specific protein of interest, leading to its degradation. Cereblon (CRBN) is a widely used E3 ligase substrate receptor for the development of PROTACs.

A review of the scientific literature was conducted to identify studies investigating the potential of this compound derivatives to act as ligands for Cereblon. However, based on the available research, there are no published studies detailing the analysis or evaluation of this specific class of compounds for Cereblon binding or for their ability to modulate protein degradation through this mechanism. Current research on novel Cereblon ligands has focused on other chemical scaffolds, such as glutarimides, isoindolinones, and phenyl dihydrouracils.

Translational Research Applications and Future Directions for 4 1 Butylpiperidin 4 Yl Phenol

Development of Chemical Probes for Neurotransmitter System Research

The 4-(1-butylpiperidin-4-yl)phenol scaffold is a promising starting point for the development of chemical probes to investigate neurotransmitter systems. Piperidine (B6355638) derivatives are frequently used as research tools to study the interactions and signaling pathways of various receptors, particularly in the field of neuropharmacology. smolecule.com For instance, analogs of this compound have been explored for their interactions with serotonin (B10506) and norepinephrine (B1679862) transporters, which are crucial in regulating mood.

The development of chemical probes from this compound would involve systematic structural modifications to enhance affinity and selectivity for specific neurotransmitter receptors or transporters. These probes could then be utilized in a variety of in vitro and in vivo assays to elucidate the physiological and pathological roles of their targets. Such research is instrumental in understanding the complex mechanisms underlying neurological and psychiatric disorders.

Design and Synthesis of Radioligands for Molecular Imaging Techniques (e.g., SPECT)

Molecular imaging techniques such as Single Photon Emission Computed Tomography (SPECT) are powerful tools for the non-invasive study of biological processes in living subjects. nih.gov The development of novel radioligands with high affinity and selectivity for specific molecular targets is crucial for the advancement of this field. The this compound structure is a viable scaffold for the design and synthesis of such radioligands.

The synthesis of a SPECT radioligand based on this compound would involve the incorporation of a gamma-emitting radionuclide, such as technetium-99m or iodine-123. nih.gov This could be achieved by modifying the butyl group or another part of the molecule to attach a chelating agent for the radionuclide. The resulting radiotracer could then be used to visualize and quantify the distribution of its target in the brain or other organs, providing valuable insights into disease states. The stability of such peptidic radiotracers can be influenced by the introduction of artificial molecular scaffolds. nih.gov

Radiotracer ClassImaging ModalityCommon RadionuclidesPotential Application for this compound Analogs
Small MoleculeSPECT99mTc, 123I, 111InImaging of neurotransmitter receptors or transporters in the brain.
Small MoleculePET18F, 11C, 68GaHigher resolution imaging of specific molecular targets in neurological disorders.

Elucidation of Molecular Mechanisms in Disease Models (Preclinical Research Focus)

Preclinical research using animal models of disease is a cornerstone of drug discovery and development. Phenolic compounds and piperidine derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ajchem-a.comnih.gov For example, piperine, an alkaloid containing a piperidine ring, has shown therapeutic potential in a mouse model of Parkinson's disease. nih.gov

This compound and its analogs could be employed in preclinical studies to explore the molecular mechanisms underlying various diseases. By observing the effects of these compounds on cellular and molecular pathways in disease models, researchers can gain a deeper understanding of the pathophysiology and identify new therapeutic targets. Such studies are essential for validating the therapeutic potential of a new compound before it can be considered for clinical development.

Exploration as Lead Compounds for Target-Specific Inhibitors

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The piperidine scaffold is a key component in the design of many drugs, including various inhibitors. nih.govmdpi.com A close analog, 4-(1-methylpiperidin-4-yl)phenol hydrochloride, has been identified as a lead compound for the development of new pharmaceuticals targeting neurological disorders. smolecule.com

The this compound structure can be systematically modified to generate a library of analogs. These analogs can then be screened for their ability to inhibit specific enzymes or block certain receptors. For instance, piperidine-based compounds have been investigated as inhibitors of cholinesterase and monoamine oxidases, enzymes that are implicated in Alzheimer's disease. nih.gov Through structure-activity relationship (SAR) studies, the key structural features required for potent and selective inhibition can be identified, leading to the development of novel therapeutic agents. nih.gov

Future Perspectives in Synthetic Organic Chemistry for Complex Piperidinylphenol Analogs

The synthesis of complex piperidinylphenol analogs is an active area of research in synthetic organic chemistry. Recent years have seen significant advances in the methods for constructing and functionalizing the piperidine ring. ajchem-a.comnih.gov These methods include multicomponent reactions, which allow for the efficient assembly of complex molecules in a single step, and transition metal-catalyzed reactions that enable the formation of previously inaccessible bonds. nih.gov

A recently developed modular approach that combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling has been shown to streamline the synthesis of complex piperidines, reducing the number of synthetic steps required. news-medical.net Future research in this area will likely focus on the development of even more efficient and stereoselective methods for the synthesis of complex piperidinylphenol analogs. These advancements will provide medicinal chemists with a greater diversity of compounds for biological screening and drug discovery.

Advanced Computational Approaches for Rational Compound Optimization

Computational methods are increasingly being used to accelerate the drug discovery process. openmedicinalchemistryjournal.comresearchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide valuable insights into how a compound interacts with its biological target. nih.govnih.gov These methods can be used to predict the binding affinity and selectivity of a compound, as well as to identify potential sites for modification to improve its properties.

In the context of this compound, computational approaches can be used to guide the rational design of new analogs with enhanced potency and selectivity. nih.gov For example, molecular docking studies could be used to predict how different substituents on the piperidine or phenol (B47542) ring might affect binding to a particular receptor. nih.govrsc.org This information can then be used to prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process.

Q & A

Q. What are the established synthetic routes for 4-(1-Butylpiperidin-4-YL)phenol, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of piperidine derivatives or Friedel-Crafts alkylation of phenol. For example, analogous compounds like 4-(4-methoxyphenyl)sulfonylpiperidine hydrochloride () are synthesized via nucleophilic substitution or sulfonation. Key steps:
  • Piperidine functionalization : React 4-piperidone with 1-bromobutane under basic conditions (e.g., K₂CO₃) to introduce the butyl group.
  • Phenol coupling : Use electrophilic aromatic substitution or Ullmann coupling to attach the phenol moiety.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
  • Yield optimization : Catalytic systems (e.g., Pd for cross-coupling) and temperature control (60–80°C) enhance efficiency. Reported yields for similar compounds range from 45–70% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., butyl CH₂ groups at δ 1.2–1.6 ppm, aromatic protons at δ 6.8–7.2 ppm). DEPT-135 confirms CH₃/CH₂ groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected ~263.35 g/mol) and fragmentation patterns.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III () visualizes bond angles and torsional strain in the piperidine ring .

Q. What are the key physicochemical properties of this compound relevant to experimental stability?

  • Methodological Answer :
  • Melting point : Analogous phenolic compounds (e.g., 4-(2,6-dimethylphenyl)phenol) melt at 45–48°C ().
  • Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water.
  • Stability : Susceptible to oxidation (quinone formation under acidic conditions; ). Store under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for piperidine-substituted phenols during electrophilic substitutions?

  • Methodological Answer :
  • Controlled reactivity studies : Compare halogenation/nitration outcomes under varying conditions (e.g., HNO₃/H₂SO₄ vs. AcOH). Monitor regioselectivity via HPLC or TLC .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict electrophilic attack sites based on electron density maps.
  • Data reconciliation : Cross-reference kinetic data (e.g., rate constants) with steric/electronic effects from substituents .

Q. What computational strategies predict the biological interactions of this compound with enzyme targets?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or kinases).
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Correlate structural features (logP, H-bond donors) with activity data from analogous piperidine derivatives () .

Q. What experimental designs mitigate side reactions (e.g., dimerization) during synthesis?

  • Methodological Answer :
  • Protecting groups : Temporarily block the phenol –OH with acetyl or tert-butyldimethylsilyl (TBS) groups during piperidine alkylation .
  • Catalyst screening : Test Pd/C, CuI, or organocatalysts to suppress undesired coupling.
  • In-situ monitoring : ReactIR or LC-MS tracks intermediate formation and side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.